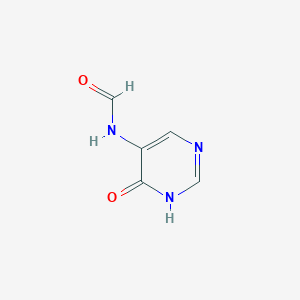
N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide, also known as Barbituric acid, is a heterocyclic organic compound that has been widely used in scientific research. It is a white crystalline powder with a molecular formula of C4H4N2O3 and a molecular weight of 128.09 g/mol. Barbituric acid is a derivative of pyrimidine and has a wide range of applications in various fields of science, including chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of barbituric acid and its derivatives is not fully understood. However, it is believed that they act on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide acid and its derivatives enhance the activity of GABA by binding to the GABA receptor, resulting in increased inhibition of neuronal activity.
Biochemische Und Physiologische Effekte
N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide acid and its derivatives have a range of biochemical and physiological effects. They can act as sedatives, hypnotics, and anesthetics by reducing the activity of neurons in the brain. They can also act as anticonvulsants by reducing the excitability of neurons in the brain. N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide acid and its derivatives have been studied for their effects on the cardiovascular and respiratory systems, as well as their effects on metabolism and the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide acid and its derivatives have several advantages for use in laboratory experiments. They are readily available and can be synthesized in large quantities. They are also relatively inexpensive compared to other compounds used in scientific research. However, they have some limitations, including their potential toxicity and the need for careful handling. They can also have variable effects on different individuals, which can make it difficult to obtain consistent results in experiments.
Zukünftige Richtungen
There are several future directions for the study of barbituric acid and its derivatives. One area of research is the development of new derivatives with improved pharmacological properties. Another area of research is the study of the mechanism of action of barbituric acid and its derivatives, which could lead to the development of new drugs for the treatment of neurological disorders. Additionally, the use of barbituric acid and its derivatives in combination with other drugs or therapies could lead to new treatment strategies for a range of diseases.
Synthesemethoden
N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide acid can be synthesized by the condensation of urea and malonic acid in the presence of a catalyst. The reaction results in the formation of a dihydropyrimidine intermediate, which is then oxidized to form barbituric acid. The synthesis of barbituric acid is a well-established method and has been extensively studied in the literature.
Wissenschaftliche Forschungsanwendungen
N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide acid has been widely used in scientific research as a starting material for the synthesis of various compounds. It is a versatile compound that can be used to synthesize a wide range of derivatives with different properties. N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide acid derivatives have been studied for their biological activities, including anticonvulsant, sedative, hypnotic, and anesthetic effects.
Eigenschaften
CAS-Nummer |
106289-05-8 |
|---|---|
Produktname |
N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide |
Molekularformel |
C5H5N3O2 |
Molekulargewicht |
139.11 g/mol |
IUPAC-Name |
N-(6-oxo-1H-pyrimidin-5-yl)formamide |
InChI |
InChI=1S/C5H5N3O2/c9-3-8-4-1-6-2-7-5(4)10/h1-3H,(H,8,9)(H,6,7,10) |
InChI-Schlüssel |
ACDIKEWYXBXDAD-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC=N1)NC=O |
Kanonische SMILES |
C1=C(C(=O)NC=N1)NC=O |
Synonyme |
Formamide, N-(1,4-dihydro-4-oxo-5-pyrimidinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



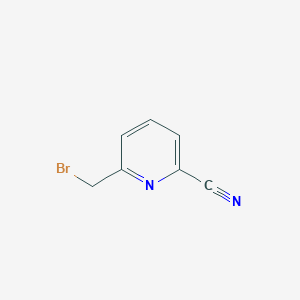

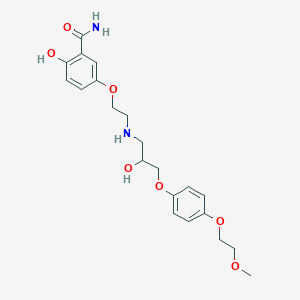

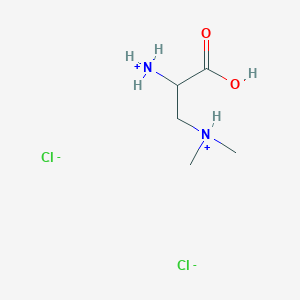
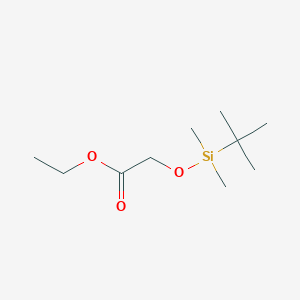
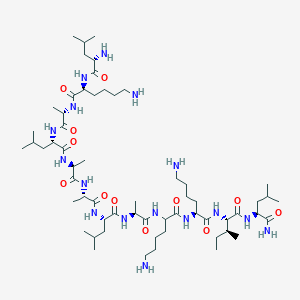

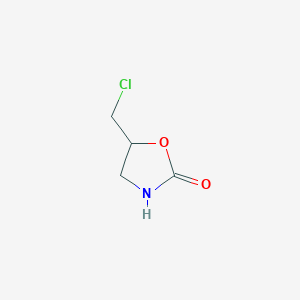
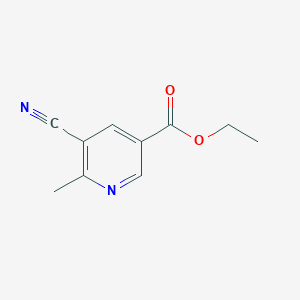
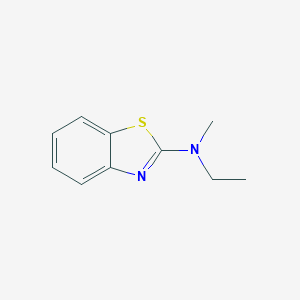
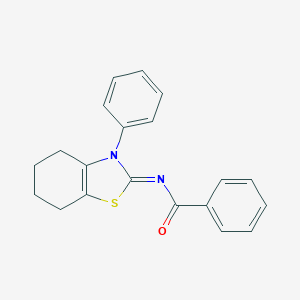
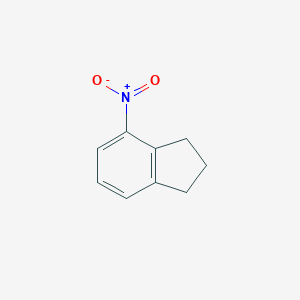
![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)